Methyl 3-amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate is a specialized organic compound used primarily in proteomics research . This compound features a thiophene ring substituted with an amino group, a tert-butylphenyl group, and a carboxylate ester. Its unique structure makes it a valuable reagent in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate involves the reaction of 3-amino thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride . The reaction conditions, including temperature and time, must be carefully controlled to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate is utilized in several scientific research fields:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- 3-sulfonamido-2-thiophenecarboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate is unique due to the presence of the tert-butylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)13-9-12(17)14(20-13)15(18)19-4/h5-9H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMSMLSNDDSQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371607 | |
Record name | Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-46-4 | |
Record name | Methyl 3-amino-5-(4-tert-butylphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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